molecular formula C13H14BrNO2 B8231897 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone

3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone

Cat. No.: B8231897
M. Wt: 296.16 g/mol
InChI Key: MGXLABZPFWOKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[310]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms The specific structure of this compound includes a 3-azabicyclo[310]hexane core with a 4-bromo-3-methoxyphenyl group attached to it

Preparation Methods

Chemical Reactions Analysis

3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, thereby modulating their activity. For example, it can act as an inhibitor of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific bioactive molecule derived from this compound.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-3-yl-(4-bromo-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-17-12-5-8(2-3-11(12)14)13(16)15-6-9-4-10(9)7-15/h2-3,5,9-10H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXLABZPFWOKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N2CC3CC3C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.